molecular formula C14H17N3O2S B2858653 2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 867137-62-0

2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2858653
CAS RN: 867137-62-0
M. Wt: 291.37
InChI Key: BRPCJGOODZHMGE-UHFFFAOYSA-N
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Description

“2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of thiophene, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a key intermediate in the synthesis of diverse heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The synthetic methodologies involve regioselective attacks and/or cyclization facilitated by the cyanoacetamido moiety, leading to products with potential for further chemical transformations and biological investigations. These processes highlight the compound's versatility and utility in organic synthesis, particularly for generating compounds with a wide range of biological activities (Shams et al., 2010).

Antitumor Evaluation

The compound and its derivatives have been evaluated for antitumor activities across various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Several derivatives have shown high inhibitory effects, suggesting their potential as leads for developing new anticancer agents. These studies provide valuable insights into the structure-activity relationships and the therapeutic potential of these compounds (Shams et al., 2010).

Anticancer Agents

Further exploration of the 2-cyanoacrylamido-tetrahydrobenzo[b]thiophene scaffold has led to the synthesis of derivatives with potent anticancer properties. These compounds have been tested against several cancer cell lines, including HepG2, MCF-7, HCT-116, and BJ1 cells, with some showing promising IC50 values. The activity of these compounds has been linked to their ability to modulate the expression of genes associated with colon, breast, and liver cancers, providing a foundation for future drug development efforts focused on targeted cancer therapies (Sroor et al., 2020).

Future Directions

Thiophene and its derivatives, including “2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide”, continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity, as well as the development of more effective pharmacological agents .

properties

IUPAC Name

2-[(2-cyanoacetyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-2-16-13(19)12-9-5-3-4-6-10(9)20-14(12)17-11(18)7-8-15/h2-7H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPCJGOODZHMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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